3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide
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Overview
Description
3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide is a synthetic organic compound that features a nitrofuran moiety, a piperidine ring, and an α,β-unsaturated carbonyl group. This compound is of interest due to its potential biological activities, including antimicrobial and antitubercular properties .
Preparation Methods
The synthesis of 3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide typically involves the condensation of 5-nitro-2-furaldehyde with an appropriate amine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide involves the interaction with bacterial enzymes and DNA. The nitrofuran moiety is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds to 3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide include:
Furazolidone: Another nitrofuran derivative with antimicrobial properties.
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Properties
CAS No. |
38898-05-4 |
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Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C14H19N3O4/c18-13(15-8-11-16-9-2-1-3-10-16)6-4-12-5-7-14(21-12)17(19)20/h4-7H,1-3,8-11H2,(H,15,18) |
InChI Key |
KIHJVSVQVFBCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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